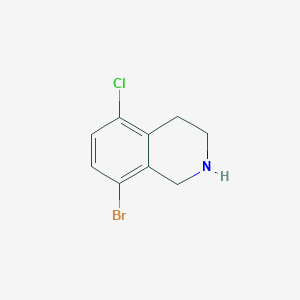
8-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline is a compound with the CAS Number: 1445891-27-9 . It has a molecular weight of 246.53 . The compound is stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) and its C(1)-substituted derivatives has garnered significant attention in recent years . They can act as precursors for various alkaloids displaying multifarious biological activities . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .Molecular Structure Analysis
The molecular structure of 8-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline is represented by the linear formula: C9H9BrClN . The InChI code for this compound is 1S/C9H9BrClN/c10-8-1-2-9(11)6-3-4-12-5-7(6)8/h1-2,12H,3-5H2 .Chemical Reactions Analysis
The C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions has been highlighted in recent studies . Exclusive formation of C(1)-alkynylated THIQs (endo products) was observed in good to excellent yields .Physical And Chemical Properties Analysis
The physical form of 8-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline can be liquid, solid, semi-solid, or lump . It is stored at room temperature in a dark place under an inert atmosphere .科学的研究の応用
Synthesis and Transformations
8-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with potential applications in organic synthesis. Research indicates its use in the synthesis of various derivatives. For instance, Hargitai et al. (2018) explored the synthesis of barely accessible 8-chloro-3,4-dihydroisoquinoline, a compound structurally similar to 8-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline, showing its potential in the synthesis of drug candidates (Hargitai et al., 2018).
Precursor to Complex Molecules
Studies also illustrate the use of similar tetrahydroisoquinoline derivatives as precursors for more complex molecular structures. Voskressensky et al. (2010) demonstrated the reaction of a structurally analogous tetrahydroisoquinoline with activated alkynes, leading to the formation of stable tetrahydropyrrolo[2,1-a]isoquinolin-4-ium ylides (Voskressensky et al., 2010).
Building Blocks in Drug Synthesis
Moreover, derivatives of tetrahydroisoquinolines, including 8-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline, serve as essential building blocks in the synthesis of potential drug candidates. This is exemplified by Min (2011) in the synthesis of SPD 502, a competitive AMPA receptor antagonist (Min, 2011).
Inhibitors in Biochemical Research
Additionally, Rey et al. (1985) synthesized various 8-substituted 2-methyl-1,2,3,4-tetrahydroisoquinolines, highlighting the compound's utility in creating inhibitors that may have applications in biochemical research (Rey et al., 1985).
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
将来の方向性
The future directions for the study of 1,2,3,4-tetrahydroisoquinolines (THIQ) and its derivatives are promising . Due to their broad range of applications, various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise . The development of novel THIQ analogs with potent biological activity is expected to continue .
特性
IUPAC Name |
8-bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN/c10-8-1-2-9(11)6-3-4-12-5-7(6)8/h1-2,12H,3-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUPERICYLCFLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(C=CC(=C21)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
1445891-27-9 |
Source


|
| Record name | 8-bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



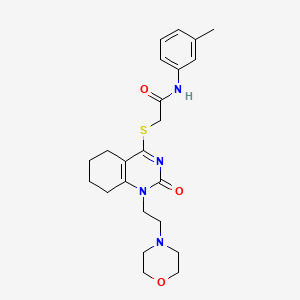
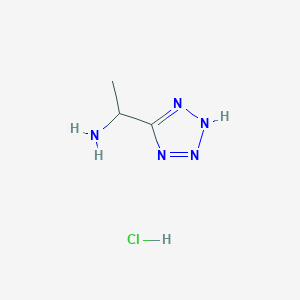
![3-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2408789.png)
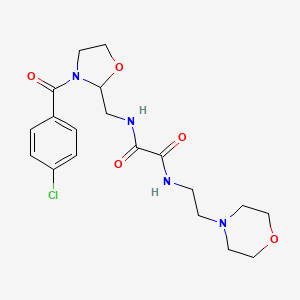
![tert-Butyl 7-(4-bromophenyl)-5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2408794.png)
![2-Chloro-1-[3-hydroxy-3-(1-propan-2-yltriazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2408797.png)
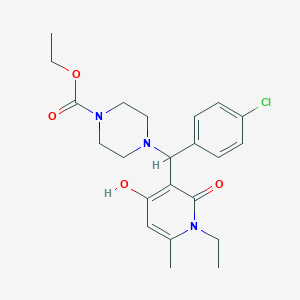
![5-(Trifluoromethyl)benzo[d]thiazol-2-amine hydrobromide](/img/structure/B2408799.png)
![N-[2-(4-bromobenzoyl)-4,5-dimethoxyphenyl]acetamide](/img/structure/B2408802.png)

![4-amino-N-[(4-chlorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B2408804.png)
